Cupric tartrate

Electroplating Surface Engineering Materials Science

Cupric tartrate is a chelated copper complex essential for non-cyanide alkaline electroplating, ensuring high nucleation density and adhesion on zinc die-castings, unlike sulfate or acetate. Its low solubility (Ksp ~4.0 × 10⁻⁴ M²) enables controlled Cu²⁺ release for micronutrients and stable Fehling's solution. Thermal stability up to 42.84 °C supports consistent precursor synthesis. Choose high-purity cupric tartrate for these critical, ligand-specific performance advantages.

Molecular Formula C4H6CuO6
Molecular Weight 213.63 g/mol
CAS No. 27004-40-6
Cat. No. B1604005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCupric tartrate
CAS27004-40-6
Molecular FormulaC4H6CuO6
Molecular Weight213.63 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)O)(C(=O)O)O.[Cu]
InChIInChI=1S/C4H6O6.Cu/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);
InChIKeyXIPWCAOMSIUHSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cupric Tartrate (CAS 27004-40-6) Procurement Guide: Technical Specifications and Industrial Applications


Cupric tartrate (CAS 27004-40-6), also known as copper(II) tartrate, is an organometallic coordination compound formed between copper(II) ions and tartrate anions. It typically appears as a green to blue powder with the molecular formula C₄H₄CuO₆ and a molar mass of approximately 211.6 g/mol [1]. A defining physical characteristic is its very low water solubility, quantified by a solubility product constant (Ksp) of ~4.0 × 10⁻⁴ M² at 25°C, which governs its behavior in aqueous systems [2]. The compound demonstrates thermal stability in its pure crystalline form up to 42.84 °C, with decomposition commencing around 275 °C [3][4].

Why Cupric Tartrate Is Not Interchangeable with Other Copper Salts in Electroplating and Analytical Chemistry


While several copper salts serve as sources of Cu²⁺ ions, their performance is profoundly dictated by the nature of their anionic ligand or counterion. Simple substitution of cupric tartrate with common alternatives like cupric sulfate or cupric acetate often fails in critical applications because the tartrate ligand is not merely a spectator; it functions as an active chelator. This chelation fundamentally alters copper ion speciation, solubility, and redox behavior. For example, in alkaline electroplating baths, the tartrate anion forms a stable, soluble complex that prevents precipitation of copper hydroxide, enabling the high overpotential and nucleation density required for quality deposits—a property not shared by non-chelating copper sources [1]. Similarly, its function as the active component in Fehling's solution for glucose detection relies on the specific redox chemistry of the copper-tartrate complex, which cannot be replicated by other copper salts [2].

Quantitative Differentiation of Cupric Tartrate from Common Industrial Copper Analogs


Electroplating Performance: Copper Tartrate vs. Cyanide Baths for Adhesion and Deposit Quality on Zinc

In a direct head-to-head comparison of alkaline copper plating solutions for zinc substrates, the non-cyanide Cu-tartrate electrolyte (pH ~13.5) produced deposits that were functionally comparable to those from the industry-standard cyanide bath. The study specifically notes that both tape-peeling and electrolytic tests confirmed good adhesion of the copper deposit from the tartrate bath to the zinc substrate [1]. X-ray photoelectron spectroscopy (XPS) further demonstrated that the tartrate solution provides good Cu coverage and yields a deposit of high purity [2].

Electroplating Surface Engineering Materials Science

Electroless Deposition Rate Optimization: Copper Tartrate pH Dependence

The performance of cupric tartrate in electroless copper plating is highly dependent on operational pH, providing a clear process control parameter for optimization. A study of the plating rate of copper-tartrate solutions as a function of pH revealed a distinct maximum plating rate at approximately pH 12.8 [1]. This quantitative behavior is a direct consequence of the speciation of the copper-tartrate complex, which varies with alkalinity.

Electroless Plating Process Chemistry Thin Films

Thermal Stability in Crystalline Form: Pure Copper Tartrate vs. Sodium-Modified Crystals

The thermal stability of cupric tartrate crystals is highly sensitive to the presence of dopants, a factor critical for applications involving thermal processing. Thermal analysis of gel-grown crystals demonstrates that pure copper tartrate is thermally stable up to 42.84 °C. In contrast, sodium-modified copper tartrate crystals exhibit a marked decrease in stability, being stable only up to 33.11 °C and 25.11 °C for different modification levels [1].

Crystal Engineering Material Stability Thermal Analysis

Solubility Profile: Cupric Tartrate vs. Cupric Acetate in Aqueous Systems

The aqueous solubility of cupric tartrate is distinct from other common copper(II) salts, a critical factor for applications requiring controlled Cu²⁺ release. Cupric tartrate has a reported solubility product (Ksp) of approximately 4.0 × 10⁻⁴ M² at 25°C, indicating it is only very slightly soluble in neutral water [1][2]. In contrast, cupric acetate monohydrate is described as soluble in water and alcohol [3]. This difference in solubility behavior arises from the chelating nature of the tartrate ligand compared to the simpler acetate counterion.

Inorganic Chemistry Solubility Equilibria Analytical Chemistry

Analytical Selectivity: Cupric Tartrate as a Specific Reagent in the Fehling's Test

In analytical chemistry, cupric tartrate provides a level of functional selectivity not offered by simple cupric salts. As the active component of Fehling's solution, the deep blue copper(II)-tartrate complex is specifically reduced by aliphatic aldehydes and alpha-hydroxy ketones (like those in reducing sugars) to a brick-red precipitate of cuprous oxide (Cu₂O) [1]. This reaction is the basis for qualitative and quantitative glucose detection methods [2]. A simple cupric sulfate solution, lacking the tartrate ligand, would precipitate as copper hydroxide in the required alkaline medium, rendering the test non-functional.

Analytical Chemistry Carbohydrate Analysis Redox Chemistry

Optimized Application Scenarios for Cupric Tartrate Based on Empirical Performance Data


Alkaline Non-Cyanide Electroplating on Zinc Die-Castings

Based on the demonstrated functional comparability to cyanide baths (as shown in Section 3, Evidence 1), cupric tartrate is ideally suited for formulating alkaline, non-cyanide copper electroplating solutions for zinc die-castings. This application leverages the compound's ability to form a stable complex at high pH (~13.5), which prevents substrate corrosion and ensures strong adhesion, offering a safer alternative to cyanide without compromising deposit quality [1].

Process Optimization for High-Throughput Electroless Copper Deposition

For industrial electroless copper plating, cupric tartrate baths offer a defined process window for optimization. Evidence from Section 3, Evidence 2 confirms a maximum plating rate at pH 12.8, enabling precise process control for maximizing throughput and achieving uniform coating thickness on printed circuit boards (PCBs) and other non-conductive substrates [2].

Synthesis of High-Purity Copper-Based Precursors Requiring Mild Thermal Stability

When synthesizing copper oxide or mixed-metal oxide precursors via thermal decomposition, the purity of the starting material is paramount. The data in Section 3, Evidence 3 shows that pure cupric tartrate maintains its structural integrity up to 42.84 °C, whereas sodium contamination lowers this threshold. Procurement of high-purity cupric tartrate is therefore essential for reliable and reproducible thermal processing in the fabrication of catalysts and advanced ceramics [3].

Controlled-Release Copper Source for Agricultural Micronutrient Formulations

For agricultural applications requiring a sustained, low-level release of copper to prevent phytotoxicity, cupric tartrate's low solubility (Ksp ~ 4.0 × 10⁻⁴ M²) makes it a superior choice over highly soluble salts like cupric sulfate. As highlighted in Section 3, Evidence 4, this property allows it to function as a controlled-release micronutrient in fertilizers, providing essential copper ions to plants over an extended period and reducing environmental runoff [4].

Technical Documentation Hub

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